molecular formula C7H6BrFO2 B7961298 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol

Cat. No.: B7961298
M. Wt: 221.02 g/mol
InChI Key: HEYYIGDLLQYXGQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is an organic compound characterized by the presence of bromine, fluorine, and a hydroxymethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol typically involves halogenation and hydroxylation reactions. One common method is the bromination of 4-fluoro-6-(hydroxymethyl)phenol using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromyl chloride.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted phenols or halogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biomolecules allows it to be used as a probe in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.

Industry: The compound finds use in the production of dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-4-(hydroxymethyl)phenol

  • 2-Bromo-4-(hydroxymethyl)phenol

  • 2-Bromo-6-(hydroxymethyl)phenol

Uniqueness: 2-Bromo-4-fluoro-6-(hydroxymethyl)phenol is unique due to the presence of both bromine and fluorine atoms on the phenol ring, which can significantly influence its reactivity and biological activity compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-4-fluoro-6-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2,10-11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYIGDLLQYXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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